4-Hydroxy Romifidine-d4

CAS No.:

Cat. No.: VC16670773

Molecular Formula: C9H9BrFN3O

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFN3O |

|---|---|

| Molecular Weight | 278.11 g/mol |

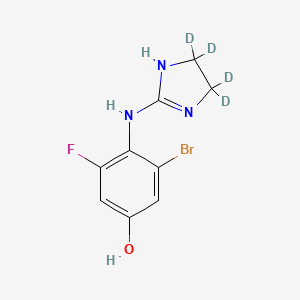

| IUPAC Name | 3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |

| Standard InChI | InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |

| Standard InChI Key | QTQCLVCVYUEIOY-LNLMKGTHSA-N |

| Isomeric SMILES | [2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H] |

| Canonical SMILES | C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F |

Introduction

Chemical Identity and Molecular Properties

Structural Characteristics

4-Hydroxy Romifidine-d4 is a deuterated derivative of Romifidine, a member of the imidazoline class of alpha-2 adrenergic agonists. The parent compound, Romifidine, features a bromine-substituted aromatic ring and an imidazole moiety critical for receptor binding . The deuterium atoms in 4-Hydroxy Romifidine-d4 are strategically incorporated into the molecular structure, typically at positions adjacent to the hydroxyl group or within metabolically stable regions to minimize isotopic interference with pharmacological activity. The molecular formula of the non-deuterated parent compound is , with a molecular weight of 278.11 g/mol. The deuterated form exhibits a marginally higher molecular weight due to the replacement of four hydrogen atoms () with deuterium (), though exact values depend on the specific deuteration pattern.

Synthesis and Deuterium Incorporation

The synthesis of 4-Hydroxy Romifidine-d4 involves selective deuteration of Romifidine through hydrogen-deuterium exchange reactions or the use of deuterated precursors. Common methods include:

-

Acid/Base-Catalyzed Exchange: Exposing Romifidine to deuterated solvents (e.g., ) under controlled pH conditions to replace labile hydrogens with deuterium.

-

Reductive Deuteration: Employing deuterium gas () and catalysts to saturate double bonds or reduce functional groups in precursor molecules.

The synthesis process requires meticulous optimization to ensure high isotopic purity and minimal side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to verify deuteration efficiency and structural integrity.

Pharmacological Mechanism and Receptor Interactions

Alpha-2 Adrenergic Agonism

Like Romifidine, 4-Hydroxy Romifidine-d4 exerts its effects through selective activation of alpha-2 adrenergic receptors (α2-ARs), which are predominantly located in the central and peripheral nervous systems . Binding to α2-ARs inhibits adenylyl cyclase activity, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and suppressing neurotransmitter release (e.g., norepinephrine) . This mechanism underlies the compound’s sedative, analgesic, and cardiovascular effects.

Applications in Research and Veterinary Medicine

Pharmacokinetic and Metabolic Studies

4-Hydroxy Romifidine-d4 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to quantify Romifidine and its metabolites in biological matrices . The deuterium label provides a distinct mass shift, enabling unambiguous differentiation between the parent drug and its isotopolog in complex samples. Key applications include:

-

Metabolic Pathway Elucidation: Tracking the formation of hydroxylated and conjugated metabolites in vivo.

-

Bioavailability Studies: Assessing the absorption and distribution of Romifidine across species .

Comparative Pharmacodynamics

Comparative studies between Romifidine and other alpha-2 agonists (e.g., detomidine) highlight differences in sedation quality and cardiovascular effects. In horses, Romifidine administered at 80 μg/kg IV produces sedation lasting up to 120 minutes, with superior recovery scores compared to detomidine at equivalent doses . The deuterated form facilitates precise correlation of plasma drug concentrations with pharmacodynamic outcomes, such as changes in heart rate and mean arterial pressure .

Pharmacological Effects and Clinical Observations

Sedative and Analgesic Properties

Romifidine’s sedative effects are dose-dependent and characterized by profound muscle relaxation and reduced responsiveness to external stimuli . In a blinded clinical study, horses receiving Romifidine exhibited significantly better recovery scores (balance, coordination) than those administered detomidine at higher doses . These findings suggest that 4-Hydroxy Romifidine-d4 could be used to optimize dosing regimens for improved recovery outcomes.

Cardiovascular Effects

Alpha-2 agonists, including Romifidine, induce biphasic cardiovascular responses: transient hypertension followed by sustained hypotension . In horses, Romifidine administration (80 μg/kg IV) reduces heart rate by 30–40% and cardiac index by 25%, effects that correlate closely with plasma drug concentrations . Deuterated analogs enable researchers to disentangle the contributions of parent drug and metabolites to these hemodynamic changes.

Analytical Methods and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for quantifying 4-Hydroxy Romifidine-d4 in biological samples. The method leverages the compound’s deuterium-induced mass shift () to achieve selective detection amid matrix interferences . Typical chromatographic conditions include:

-

Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).

-

Mobile Phase: Gradient of acetonitrile and 0.1% formic acid.

-

Detection: Positive ion mode with multiple reaction monitoring (MRM) .

Table 1: Key Pharmacokinetic Parameters of Romifidine in Horses

| Parameter | Value (Mean ± SD) |

|---|---|

| (min) | 138.2 ± 33.2 |

| (L/kg) | 1.89 ± 0.73 |

| (mL/min/kg) | 32.4 ± 6.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume